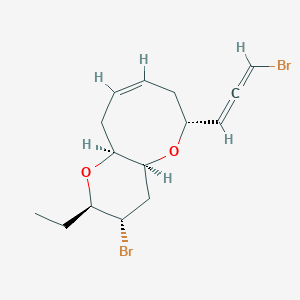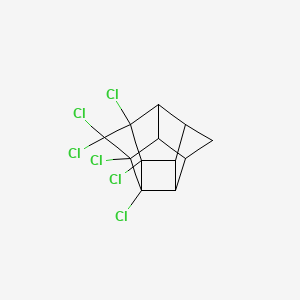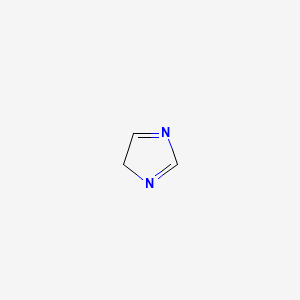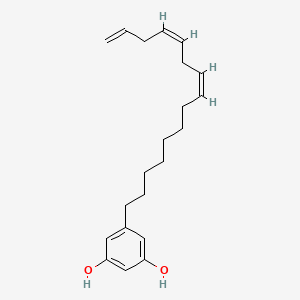
Microcladallene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Microcladallene is a natural product found in Laurencia dendroidea and Laurencia with data available.
Aplicaciones Científicas De Investigación
Synthesis and Structure Confirmation
- Microcladallenes A, B, and C have been synthesized in a substrate-controlled asymmetric process. The synthesis of microcladallenes A and B confirmed their structures and absolute configurations. However, for microcladallene C, with its complex structure including seven stereogenic centers and an (R)-bromoallene, the proposed structure required revision. This research highlights the intricacy of synthesizing natural products with multiple stereogenic centers and the challenges in confirming their structures (Sohn, Kim, & Paton, 2015).
Methodology and Technology in Scientific Research
- While not directly related to this compound, advancements in various scientific methodologies and technologies, such as X-ray microcomputed tomography, DNA microarrays, microfluidic platforms, and microclimatic studies, represent a broader context in which research on compounds like this compound can be enhanced. These technologies provide advanced tools for analyzing and understanding complex molecular structures and their interactions in various environments (Gutiérrez-Avilés & Rubio-Escudero, 2015), (Plessis, Roux, & Tshibalanganda, 2019), (Kearney, Gillingham, Bramer, Duffy, & Maclean, 2019).
Applications in Various Fields
- Research on this compound and similar compounds is part of a larger spectrum of scientific investigations that utilize advanced techniques such as microanalysis and microspectrophotometry. These methods are crucial for characterizing environmental particles and biological specimens, thereby contributing to diverse fields ranging from environmental science to biochemistry (Jambers, Bock, & Grieken, 1996), (Cooperstein & Lazarow, 1951).
Propiedades
Fórmula molecular |
C15H20Br2O2 |
|---|---|
Peso molecular |
392.13 g/mol |
InChI |
InChI=1S/C15H20Br2O2/c1-2-13-12(17)10-15-14(19-13)8-4-3-6-11(18-15)7-5-9-16/h3-4,7,9,11-15H,2,6,8,10H2,1H3/b4-3-/t5?,11-,12+,13-,14+,15+/m1/s1 |
Clave InChI |
IYISXRFGBKUBQG-OUMVNGFHSA-N |
SMILES isomérico |
CC[C@@H]1[C@H](C[C@H]2[C@@H](O1)C/C=C\C[C@@H](O2)C=C=CBr)Br |
SMILES canónico |
CCC1C(CC2C(O1)CC=CCC(O2)C=C=CBr)Br |
Sinónimos |
microcladallene A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-[(1R,4S,5R,6S,8S,9R,13R)-9-butyl-4-methyl-2,14-dioxa-10-azapentacyclo[6.5.1.01,5.06,10.09,13]tetradecan-3-ylidene]-4-methoxy-3-methylfuran-2-one](/img/structure/B1253017.png)





![(3R)-3-{[(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoyl]oxy}butanoic acid](/img/structure/B1253032.png)
![5-Fluoro-8-{4-[4-(6-methoxyquinolin-8-yl)piperazin-1-yl]piperidin-1-yl}Quinoline](/img/structure/B1253033.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(5-methyl-2-tetrazolyl)-1-adamantyl]acetamide](/img/structure/B1253034.png)

![(1S,4S,5R,9R,13S)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid](/img/structure/B1253037.png)
![2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253038.png)

